4H-1-Benzopyran-4-one, 2-[4-(dimethylamino)phenyl]-2,3-dihydro-
Description
4H-1-Benzopyran-4-one, 2-[4-(dimethylamino)phenyl]-2,3-dihydro- (hereafter referred to as the "target compound") is a dihydrobenzopyranone derivative characterized by a 2,3-dihydrochromen-4-one core substituted at position 2 with a 4-(dimethylamino)phenyl group. This structural motif places it within a broader class of flavonoids and synthetic benzopyranones, which are studied for their diverse biological activities, including antioxidant, antimicrobial, and kinase-inhibitory properties.
Properties
CAS No. |
77038-22-3 |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H17NO2/c1-18(2)13-9-7-12(8-10-13)17-11-15(19)14-5-3-4-6-16(14)20-17/h3-10,17H,11H2,1-2H3 |
InChI Key |
MDSBXFQOYRGPIW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Chalcone Synthesis
The reaction begins with the aldol condensation of 4-(dimethylamino)benzaldehyde and 2-hydroxyacetophenone under basic conditions. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol or methanol facilitates the formation of the α,β-unsaturated ketone (chalcone). For example:
Solvent-free variants of this reaction have been reported, where grinding the reactants with solid NaOH achieves yields of 40–72%.
Acid-Catalyzed Cyclization
The chalcone intermediate undergoes cyclization in acidic media (e.g., sulfuric acid or polyphosphoric acid) to form the dihydrobenzopyranone ring. For instance, refluxing the chalcone in glacial acetic acid with a catalytic amount of HSO for 6–8 hours yields the target compound.
Key Data:
| Parameter | Value |
|---|---|
| Yield (cyclization) | 65–78% |
| Temperature | 110–120°C |
| Reaction Time | 6–8 hours |
Photochemical Synthesis via Photooxygenation
A novel one-pot photochemical method avoids multi-step synthesis by leveraging methylene blue-sensitized photooxygenation.
Reaction Mechanism
3-Arylidene-2-aryl-2,3-dihydro-4H-1-benzopyran-4-ones are irradiated under oxygen-rich conditions, leading to the formation of 3-C-aroyl derivatives. The dimethylamino-substituted derivative forms via subsequent aminolysis or reductive amination.
Conditions:
-
Light source: Visible light (λ = 450–500 nm)
-
Sensitizer: Methylene blue (0.5 mol%)
-
Solvent: Dichloromethane (DCM)
-
Yield: 55–68%
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while improving yields.
Optimized Protocol
A mixture of 4-(dimethylamino)benzaldehyde , 2-hydroxyacetophenone , and NaOH in ethanol is irradiated at 150°C for 15–20 minutes. Cyclization is achieved using acetic anhydride under microwave conditions (100°C, 10 minutes).
Advantages:
-
Total reaction time: <1 hour
-
Yield: 70–85%
Solvent-Free Mechanochemical Synthesis
Eco-friendly solvent-free methods align with green chemistry principles.
Grinding Technique
Equimolar amounts of 4-(dimethylamino)benzaldehyde and 2-hydroxyacetophenone are ground with NaOH using a mortar and pestle. The resultant paste is heated at 80°C for 2 hours, followed by cyclization with acetic acid.
Performance Metrics:
| Metric | Value |
|---|---|
| Yield (chalcone) | 60–72% |
| Purity | >95% (by HPLC) |
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Reaction Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| Claisen-Schmidt | 65–78 | 8–10 hours | High | Moderate (solvent use) |
| Photochemical | 55–68 | 6 hours | Moderate | Low (O usage) |
| Microwave | 70–85 | 1 hour | High | Moderate |
| Mechanochemical | 60–72 | 2 hours | Low | Low |
Challenges and Optimization Strategies
Byproduct Formation
The dimethylamino group’s electron-donating nature can lead to over-alkylation or polymerization. Strategies to mitigate this include:
Chemical Reactions Analysis
Types of Reactions
2-(4-(Dimethylamino)phenyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromanone core to chromanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromanone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, chromanol derivatives, and various substituted chromanones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Overview
4H-1-Benzopyran-4-one, 2-[4-(dimethylamino)phenyl]-2,3-dihydro-, also known by its CAS Registry Number 77038-22-3, is a compound within the flavonoid class, specifically categorized as a flavanone. Its unique structure features a benzopyran moiety with a dimethylamino group attached to the phenyl ring, which contributes to its diverse biological activities and potential applications in various scientific fields.
Scientific Research Applications
The applications of 4H-1-Benzopyran-4-one, 2-[4-(dimethylamino)phenyl]-2,3-dihydro- span across several domains including medicinal chemistry, biochemistry, and material science.
Medicinal Chemistry
Research indicates that compounds similar to 4H-1-Benzopyran-4-one exhibit various pharmacological properties:
- Anticancer Activity: Several studies have demonstrated that benzopyran derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives have been evaluated for their efficacy against breast cancer cells by acting as nonsteroidal antiestrogens .
- Anti-inflammatory Effects: The compound has shown potential in modulating inflammatory pathways. Its interactions with enzymes involved in inflammation suggest that it could be developed into therapeutics for inflammatory diseases.
Biochemical Research
The compound interacts with various biological targets:
- Enzyme Inhibition: Interaction studies reveal that it binds to enzymes involved in metabolic pathways, which is critical for optimizing its therapeutic efficacy. This includes inhibition of cyclooxygenase enzymes that play a role in inflammation and pain .
- Receptor Modulation: The compound's ability to interact with receptors associated with inflammatory responses enhances its potential as a therapeutic agent .
Material Science
Due to its unique chemical structure, 4H-1-Benzopyran-4-one can also be utilized in the synthesis of dyes and pigments:
- Industrial Applications: The compound serves as a precursor in the synthesis of various industrial chemicals, including colorants for textiles and plastics. Its stability and reactivity make it suitable for these applications .
Case Studies
Case Study 1: Anticancer Properties
A study published in the European Journal of Medicinal Chemistry evaluated novel derivatives of benzopyran compounds for their anticancer properties. The results indicated significant inhibition of estrogen receptor-positive breast cancer cells when treated with specific derivatives of benzopyran .
Case Study 2: Anti-inflammatory Mechanisms
Research conducted on the anti-inflammatory effects of benzopyran derivatives highlighted their ability to inhibit cyclooxygenase enzymes. This inhibition was linked to reduced production of pro-inflammatory mediators in vitro, suggesting therapeutic potential for conditions like arthritis and other inflammatory disorders.
Mechanism of Action
The mechanism of action of 2-(4-(Dimethylamino)phenyl)chroman-4-one involves its interaction with molecular targets and pathways. The compound can inhibit enzymes such as acetylcholinesterase and pteridine reductase-1, leading to its biological effects . It also interacts with various cellular pathways, including those involved in inflammation, oxidative stress, and cell proliferation .
Comparison with Similar Compounds
Structural Comparison
The target compound is structurally distinct from other benzopyranone derivatives due to its 4-(dimethylamino)phenyl substituent. Key structural analogs include:
*Note: Molecular formula and weight inferred from structural analogs due to incomplete data in evidence.
Key Differences :
- Substituent Electronic Effects: The dimethylamino group in the target compound is strongly electron-donating, contrasting with electron-withdrawing groups (e.g., fluoro in ) or hydroxyl/methoxy groups () in analogs.
- Hydrophobicity: The target compound’s dimethylamino group may enhance solubility in polar aprotic solvents compared to alkyl-substituted analogs (e.g., 2-hexyl in ) but reduce lipid solubility relative to prenylated derivatives ().
Physicochemical Properties
- Solubility: Hydroxyl-rich analogs (e.g., ) exhibit higher aqueous solubility due to hydrogen bonding, whereas the target compound’s dimethylamino group may confer moderate solubility in alcohols or DMSO.
- Stability : Analogs with hydroxyl groups (e.g., ) are prone to oxidation, while the target compound’s tertiary amine group may improve stability under acidic conditions .
Biological Activity
4H-1-Benzopyran-4-one, 2-[4-(dimethylamino)phenyl]-2,3-dihydro- is a synthetic compound belonging to the benzopyran family, which has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, including its anti-inflammatory, analgesic, and potential anticancer properties.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 297.34 g/mol. Its structure features a benzopyran core with a dimethylamino substituent, which is crucial for its biological activity.
Anti-inflammatory Activity
Research has shown that derivatives of 4H-1-benzopyran-4-one exhibit significant anti-inflammatory properties. For instance, compounds derived from this structure have been reported to inhibit inflammatory pathways effectively. A patent outlines various derivatives that demonstrate anti-inflammatory, analgesic, and immunosuppressive activities, making them potential candidates for treating inflammatory diseases .
Analgesic Effects
The analgesic properties of 4H-1-benzopyran-4-one have been documented in several studies. One study evaluated the analgesic effects of various derivatives and found that some exhibited considerable pain relief comparable to standard analgesics . The mechanisms behind these effects are believed to involve modulation of pain pathways in the central nervous system.
Anticancer Potential
Emerging research suggests that benzopyran derivatives may possess anticancer properties. A study indicated that certain derivatives showed cytotoxic effects against various cancer cell lines. The mechanisms proposed include induction of apoptosis and inhibition of cell proliferation . Further investigation is needed to elucidate the specific pathways involved.
Study on Uterotrophic Activity
A notable study assessed the uterotrophic activity of several benzopyran derivatives in female albino rats. Among the tested compounds, one derivative exhibited a high uterotrophic activity (87% based on dry uterine weight gain), indicating its potential influence on reproductive health . This highlights the need for careful evaluation of such compounds in terms of their hormonal effects.
Synthesis and Evaluation
A comprehensive synthesis approach was documented for creating alkyl and ester derivatives of 3-hydroxy-2-[4-(dimethylamino)phenyl] benzopyran-4-one. These derivatives were subjected to biological evaluations that demonstrated varied degrees of activity against different biological targets . This underscores the versatility and potential applications of the base compound in drug development.
Data Tables
Q & A
Q. What are the standard analytical methods for characterizing the purity and structure of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is typically used to assess purity, while nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) confirms structural integrity. For example, LCMS analysis has been employed to verify >98% purity for structurally similar flavanones . Mass spectrometry (MS) and infrared (IR) spectroscopy can further validate functional groups and molecular weight. Researchers should cross-reference spectral data with databases like NIST Chemistry WebBook for accuracy .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer : Based on analogous benzopyran derivatives, this compound may exhibit acute oral toxicity (Category 4) and skin/eye irritation (Category 2). Researchers must wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols. Emergency protocols include rinsing eyes with water for 15 minutes and consulting medical professionals for accidental ingestion .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store at 4°C in airtight, light-protected containers to prevent photodegradation. For long-term storage (6+ months), solutions should be kept at -80°C under inert gas (e.g., argon) to inhibit oxidation. Avoid exposure to moisture, as hygroscopic degradation has been observed in related chromones .
Advanced Research Questions
Q. How can conflicting data on the biological activity of this compound be resolved?
- Methodological Answer : Contradictions in biological activity often arise from variations in purity, stereochemistry, or assay conditions. To address this:
- Validate compound identity using 2D NMR (e.g., COSY, HSQC) to confirm stereochemical configuration.
- Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, controlled temperature).
- Compare results with structurally characterized analogs (e.g., prenylated isoflavones) to isolate substituent-specific effects .
Q. What experimental strategies optimize the synthesis of derivatives with enhanced bioavailability?
- Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl or glycosyl moieties) at the C-7 or C-4' positions to improve aqueous solubility. For example, methoxy or prenyl groups at C-6 (as seen in glyasperin B analogs) can enhance membrane permeability. Reaction conditions (e.g., microwave-assisted synthesis ) reduce side products and improve yield .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 3–9) at 37°C for 24–72 hours, monitoring degradation via HPLC.
- Thermal Stability : Heat samples to 40–60°C and analyze degradation kinetics using Arrhenius plots.
Preliminary data on similar flavanones suggest instability at pH > 8 due to deprotonation of phenolic hydroxyl groups .
Data Contradiction Analysis
Q. Why do reported logP values differ across studies?
- Methodological Answer : Variations in logP (e.g., XLogP3 = 4.5 vs. experimental PSA = 96.2 Ų) may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
